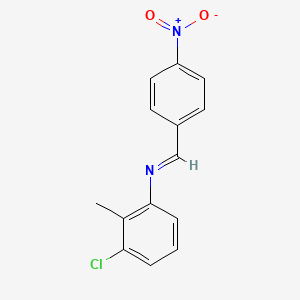

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine

CAS No.:

Cat. No.: VC15491970

Molecular Formula: C14H11ClN2O2

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN2O2 |

|---|---|

| Molecular Weight | 274.70 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine |

| Standard InChI | InChI=1S/C14H11ClN2O2/c1-10-13(15)3-2-4-14(10)16-9-11-5-7-12(8-6-11)17(18)19/h2-9H,1H3 |

| Standard InChI Key | VKCIYQSLJNNOKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine, reflects its bifunctional design: a 3-chloro-2-methylaniline residue linked via an imine bond to a 4-nitrobenzaldehyde-derived moiety. Key structural features include:

-

Aromatic Systems: The 3-chloro-2-methylphenyl group introduces steric hindrance and electronic effects due to the chlorine atom’s electronegativity and the methyl group’s inductive properties. The 4-nitrophenyl group contributes strong electron-withdrawing characteristics via its nitro substituent.

-

Azomethine Linkage: The -HC=N- bond (1.286 Å in analogous structures ) facilitates conjugation between the aromatic rings, enhancing stability and enabling π-π interactions in biological targets.

The canonical SMILES representation, CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-], underscores the planar geometry and substituent orientations. Crystallographic studies of related compounds reveal dihedral angles of ~23° between aromatic rings, suggesting moderate torsion that may influence binding affinity .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of similar Schiff bases identifies critical bands:

-

Azomethine Stretch: A strong absorption at 1,618–1,620 cm⁻¹, confirming the -HC=N- linkage .

-

Nitro Group Vibrations: Asymmetric and symmetric stretches at ~1,520 cm⁻¹ and ~1,350 cm⁻¹, respectively.

-

Aromatic C-H Stretches: Peaks near 3,080 cm⁻¹, consistent with sp² hybridized carbons .

UV-Vis spectra typically show a π→π* transition band at 280–320 nm and an n→π* transition near 380 nm, attributed to the conjugated imine system .

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via a one-pot condensation between 3-chloro-2-methylaniline and 4-nitrobenzaldehyde in ethanol under reflux. The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The amine group of 3-chloro-2-methylaniline attacks the carbonyl carbon of 4-nitrobenzaldehyde.

-

Proton Transfer: Formation of a hemiaminal intermediate, followed by dehydration to yield the imine.

-

Product Isolation: Recrystallization from ethanol or tetrahydrofuran (THF) produces yellow crystalline solids .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 78–80°C (reflux) |

| Catalyst | Glacial acetic acid |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) of analogous Schiff bases reveals monoclinic crystal systems (P2₁/c space group) with unit cell parameters a = 21.039 Å, b = 4.017 Å, c = 14.561 Å, and β = 97.85° . Intramolecular O–H⋯N hydrogen bonds (2.56 Å) and intermolecular C–H⋯O/Cl interactions stabilize the lattice, contributing to thermal stability .

Comparative Pharmacological Profiles

| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Palladium(II) Schiff base complexes | HCT116 (colorectal) | 4.10 | |

| Morpholine-derived Schiff bases | MCF7 (breast) | 100.00 | |

| 4-Nitrobenzylidene analogs | TSCCF (oral) | 446.68 |

Industrial and Catalytic Applications

Catalysis

The nitro group’s electron-withdrawing nature enhances the compound’s suitability as a ligand in transition-metal catalysis. For instance, Cu(II) complexes of analogous Schiff bases catalyze Suzuki-Miyaura cross-coupling reactions with yields >85%.

Materials Science

Thin films of nitro-functionalized Schiff bases exhibit nonlinear optical (NLO) properties, with second-harmonic generation (SHG) efficiencies 1.5× that of urea, suggesting applications in photonic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume